4-(Methanesulfonylmethyl)benzoic acid

Overview

Description

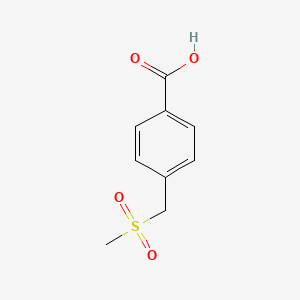

4-(Methanesulfonylmethyl)benzoic acid (MSBA, or p-MsMeBA) is an organic acid with the molecular formula of C9H10O4S. It has a molecular weight of 214.24 .

Molecular Structure Analysis

The molecular structure of 4-(Methanesulfonylmethyl)benzoic acid consists of a benzene ring attached to a carboxylic acid group and a methanesulfonylmethyl group . The exact structure can be found in chemical databases .Scientific Research Applications

1. Synthesis of 4-methoxymethylbenzoic acid

- Summary of Application: This compound is synthesized from the corresponding alkene and sodium p-toluenesulfinate followed by a β-elimination .

- Methods of Application: The initial white suspension formed by sodium p-toluenesulfinate and styrene in methanol was turning yellow-orange as iodine was slowly added. The reaction was turning white and a new amount of iodine was added .

- Results or Outcomes: The final sulfone could be purified by crystallization in warm 95% ethanol, filtered (Buchner funnel) and dried (placed in a glass vial, under vacuum using a membrane pump at room temperature for 15 min) without any special precaution due to its high stability .

2. Solar, Electrochemical Process for the Synthesis of Benzoic Acid

- Summary of Application: The synthesis of benzoic acid was fully driven by solar energy without the input of any other forms of energy .

- Methods of Application: Solar thermal and solar electrical energy synergistically drive the electrolysis; solar thermal decreases the requisite electrolysis voltage, and improves the kinetics, selectivity and yield of the reaction, while solar electrical current drives the electrolysis .

- Results or Outcomes: In this STEP organic synthesis of benzoic acid at an applied photopotential of 3V the reaction conversion of benzoic acid is 3.9% at a temperature of 30°C, 12.4% at 60°C, and 32.0% at 90°C .

3. Green synthesis of 4-methoxybenzophenone

- Summary of Application: An efficient method was established for the green synthesis of 4-methoxybenzophenone .

- Methods of Application: Benzoic acid was used as an acylating agent catalyzed by tungstophosphoric acid (HPW) supported on MCM-41 (HPW/MCM-41) .

- Results or Outcomes: The specific results or outcomes of this application were not provided in the source .

4. Synthesis of 4-methoxymethylbenzoic acid

- Summary of Application: This compound is synthesized from the corresponding alkene and sodium p-toluenesulfinate followed by a β-elimination .

- Methods of Application: The initial white suspension formed by sodium p-toluenesulfinate and styrene in methanol was turning yellow-orange as iodine was slowly added. The reaction was turning white and a new amount of iodine was added .

- Results or Outcomes: The final sulfone could be purified by crystallization in warm 95% ethanol, filtered (Buchner funnel) and dried (placed in a glass vial, under vacuum using a membrane pump at room temperature for 15 min) without any special precaution due to its high stability .

5. 4-Hydroxybenzoic acid—a versatile platform intermediate

- Summary of Application: 4-Hydroxybenzoic acid (4-HBA) has recently emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .

- Methods of Application: Several important bioproducts are produced from 4-HBA in the microbial shikimate pathway .

- Results or Outcomes: Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products .

6. Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid

- Summary of Application: Readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol were used to develop two alternative approaches to the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid .

- Methods of Application: The specific methods of application were not provided in the source .

- Results or Outcomes: The specific results or outcomes of this application were not provided in the source .

7. Green synthesis of 4-methoxybenzophenone

- Summary of Application: An efficient method was established for the green synthesis of 4-methoxybenzophenone using benzoic acid as acylating agent catalyzed by tungstophosphoric acid (HPW) supported on MCM-41 (HPW/MCM-41) .

- Methods of Application: The conversion of benzoic acid reached 97.2 % and the selectivity for 4-methoxybenzophenone was 87.4 % under the optimum conditions over a 50 wt.% HPW/MCM-41 catalyst .

- Results or Outcomes: HPW is proven to be well deposited on MCM-41, which leads to dealumination of MCM-41 and then offers more active centers, as demonstrated by inductively coupled plasma analysis and NH 3 temperature-programmed desorption, accounting for the high catalytic activity of HPW/MCM-41 .

8. Synthesis of 4-methoxymethylbenzoic acid

- Summary of Application: This compound is synthesized from the corresponding alkene and sodium p-toluenesulfinate followed by a β-elimination .

- Methods of Application: The initial white suspension formed by sodium p-toluenesulfinate and styrene in methanol was turning yellow-orange as iodine was slowly added. The reaction was turning white and a new amount of iodine was added .

- Results or Outcomes: The final sulfone could be purified by crystallization in warm 95% ethanol, filtered (Buchner funnel) and dried (placed in a glass vial, under vacuum using a membrane pump at room temperature for 15 min) without any special precaution due to its high stability .

9. Crucial gating residues govern the enhancement

Safety And Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it may form combustible dust concentrations in air, causes skin irritation, serious eye damage, and causes damage to organs through prolonged or repeated exposure . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name |

4-(methylsulfonylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-14(12,13)6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGPGXQMPNJNPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methanesulfonylmethyl)benzoic acid | |

CAS RN |

199535-00-7 | |

| Record name | 199535-00-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}furan-2-carboxylic acid](/img/structure/B2770398.png)

![6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2770399.png)

![(1E,4E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)penta-1,4-dien-3-one](/img/structure/B2770400.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770414.png)